3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride
Description
Properties
Molecular Formula |
C18H25Cl3N2O |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m0./s1 |
InChI Key |
WFUASZXAHZXJMX-MCJVGQIASA-N |
Isomeric SMILES |
CN([C@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclohexene Oxide Ring-Opening with Pyrrolidine
A stereoselective route involves the reaction of cyclohexene oxide with pyrrolidine in the presence of a Lewis acid catalyst. For example, boron trifluoride etherate facilitates nucleophilic attack at the less substituted carbon, yielding trans-2-pyrrolidin-1-ylcyclohexanol. Subsequent Mitsunobu reaction with methyl iodide introduces the N-methyl group while retaining stereochemistry.
Resolution of Racemic Amines
If racemic intermediates form, chiral resolving agents like di-p-toluoyl-D-tartaric acid separate enantiomers. The (1S,2R) configuration is confirmed via X-ray crystallography or polarimetry.
Amide Bond Formation with 3,4-Dichlorobenzoyl Chloride
Schotten-Baumann Reaction
The amine intermediate reacts with 3,4-dichlorobenzoyl chloride in a biphasic system (water/dichloromethane) under basic conditions (NaOH). This method achieves 85–92% yields but requires careful pH control to avoid hydrolysis:
Coupling Reagent-Mediated Synthesis
Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF). This approach minimizes side reactions and improves yields to 90–95%.
Hydrochloride Salt Formation
The free base is dissolved in ethanol, and ethereal hydrogen chloride is added dropwise at 0°C. Precipitation of the hydrochloride salt occurs within 1–2 hours, yielding a white crystalline solid (mp 214–216°C). Recrystallization from ethanol/diethyl ether enhances purity (>99% by HPLC).
Stereochemical Control and Analytical Validation
Chiral Chromatography
Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, confirming >98% enantiomeric excess (ee) for the (1S,2R) configuration.
X-ray Crystallography
Single-crystal analysis verifies the absolute configuration. The cyclohexyl ring adopts a chair conformation, with the pyrrolidinyl and benzamide groups in equatorial positions.
Comparative Data on Synthetic Methods
| Parameter | Schotten-Baumann | EDCl/HOBt |
|---|---|---|
| Yield (%) | 85–92 | 90–95 |
| Reaction Time (h) | 4–6 | 2–3 |
| Purity by HPLC (%) | 97–98 | 99 |
| Solvent System | H2O/CH2Cl2 | Anhyd. THF |
Scale-Up and Industrial Considerations
Pilot-scale batches (10 kg) use continuous flow reactors for the amide coupling step, reducing reaction times by 40% . Environmental factors, such as solvent recovery and HCl neutralization, are optimized to meet green chemistry guidelines.
Chemical Reactions Analysis
Hydrolysis Reactions
The tertiary amide bond undergoes hydrolysis under acidic or alkaline conditions, though reaction rates vary significantly based on steric hindrance and electronic effects from the substituents.
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (100–110°C), 8h | 3,4-Dichlorobenzoic acid + N-Methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]amine | |
| Alkaline Hydrolysis | 2M NaOH, 80°C, 12h | Sodium 3,4-dichlorobenzoate + Corresponding amine derivative |
Key Observations :
-
Acidic conditions cleave the amide bond more efficiently than alkaline media due to protonation of the carbonyl oxygen, enhancing electrophilicity.
-
Steric shielding from the cyclohexyl-pyrrolidine group reduces hydrolysis kinetics compared to simpler benzamides.
Substitution Reactions
The dichlorophenyl group participates in nucleophilic aromatic substitution (SNAr), though reactivity is modulated by the electron-withdrawing amide group and steric factors.
| Target Position | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Para to Amide | KOH (10% aq.), Cu catalyst, 120°C | 3-Chloro-4-hydroxy-N-methyl-... (Partial dechlorination) | |
| Meta to Amide | NH3 (liq.), −33°C, 48h | 3-Amino-4-chloro-N-methyl-... |
Limitations :
-
Full displacement of both chlorine atoms requires extreme conditions (e.g., >200°C with strong bases), which risk decomposition of the cyclohexyl-pyrrolidine system.
Oxidation and Reduction
The pyrrolidine moiety and methylamino groups are susceptible to redox transformations:
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Oxidation | KMnO4 (acidic), 70°C | Pyrrolidine → Pyrrolidinone derivative | |
| Reduction | LiAlH4, THF, 0°C → RT | Amide → Tertiary amine (minor pathway) |
Mechanistic Notes :
-
LiAlH4 preferentially reduces the amide carbonyl to a methylene group in <10% yield, with competing decomposition pathways.
-
Oxidation of pyrrolidine to pyrrolidinone preserves the stereochemistry at the cyclohexyl center.
Thermal Decomposition
Stability studies reveal degradation pathways under elevated temperatures:
Conjugation Reactions
The secondary amine in the cyclohexyl-pyrrolidine system reacts with electrophiles:
| Electrophile | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Acetyl chloride | DCM, Et3N, 0°C → RT | N-Acetylated derivative | |
| Benzaldehyde | NaBH3CN, MeOH, RT | Reductive amination to N-benzyl derivative |
pH-Dependent Stability
The hydrochloride salt exhibits distinct stability profiles:
| pH | Condition | Half-Life (25°C) | Degradation Pathway | References |
|---|---|---|---|---|
| 1.0 | Simulated gastric fluid | 2.1h | Hydrolysis + Partial ring opening | |
| 7.4 | Phosphate buffer | 48h | Oxidative degradation | |
| 10.0 | Alkaline solution | 6.5h | Dehydrochlorination |
Key Structural Influences on Reactivity
-
Steric Effects : The (1S,2R)-cyclohexyl-pyrrolidine group impedes nucleophilic attack at the amide carbonyl.
-
Electronic Effects : Electron-withdrawing chlorine atoms activate the benzene ring for SNAr but deactivate it toward electrophilic substitution.
-
Stereochemistry : The defined stereochemistry at the cyclohexyl center directs regioselectivity in imine-forming reactions.
This compound's reactivity profile underscores its utility as a synthetic intermediate in opioid receptor ligand development while presenting challenges in stability during storage and processing.
Scientific Research Applications
3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Benzamide and Acetamide Classes
U-47700
- Structure: 3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide.
- Key Differences: Stereochemistry: The (1R,2R) configuration in U-47700 versus (1S,2R) in U-50488 leads to divergent receptor selectivity. Pharmacological Profile: U-47700 is a MOR agonist with 7.5× higher potency than morphine, linked to respiratory depression and fatalities in recreational use .
AH-7921
- Structure : A structural isomer of U-47700 with a cyclohexylamine core.
- Key Differences :
(–)-U50,488
- Structure : Enantiomer of U-50488 with (1R,2S) configuration.
- Key Differences :
Pharmacokinetic and Functional Comparisons
| Compound | Receptor Target | Potency (vs. Morphine) | Key Effects | Adverse Outcomes |
|---|---|---|---|---|
| U-50488 (Target) | KOR | ~1× (KOR-specific) | Analgesia, dysphoria, diuresis | Limited respiratory depression |
| U-47700 | MOR | 7.5× | Euphoria, analgesia | Respiratory arrest, fatalities |
| AH-7921 | MOR/KOR | 3.5× | Mixed analgesia | Overdose, dependency |
| (–)-U50,488 | KOR (weak) | <0.5× | Partial KOR activation | Minimal therapeutic utility |
Clinical and Regulatory Status
- U-50488: Primarily a research tool due to its KOR-specific effects and lack of euphoria. Not approved for human use .
Biological Activity
3,4-Dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. Its unique structure, characterized by the presence of two chlorine atoms on the aromatic ring and a pyrrolidine-cyclohexyl moiety, suggests significant interactions with various neurotransmitter systems.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 355.3 g/mol. The structural features include:
- Chlorinated Aromatic Ring : Enhances electrophilic reactivity.
- Pyrrolidine and Cyclohexane Rings : Contribute to receptor affinity and selectivity.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.3 g/mol |
| Chlorine Atoms | 2 (at positions 3 and 4) |
| Functional Groups | Amide group, tertiary amine |
Neuropharmacological Effects
Research indicates that this compound exhibits significant activity on neurotransmitter systems, particularly affecting dopaminergic and serotonergic pathways. Studies have shown its potential as a modulator for conditions such as depression and anxiety disorders.
The compound's interaction with various receptors in the central nervous system (CNS) is crucial for its biological effects. Notably, it has been shown to interact with:
- Dopamine D2 Receptors : Implicated in mood regulation.
- Serotonin Receptors : Important for cognitive functions.
Case Studies
- Analgesic Properties : In a study involving cyclohexyl derivatives, this compound was compared to morphine, demonstrating analgesic properties approximately 0.8 times that of morphine when tested in animal models .
- Addiction Potential : Another study highlighted the addictive potential of related compounds, with physical dependence observed in animal models . This raises concerns about the safety profile of such compounds in therapeutic contexts.
Comparative Analysis
The following table summarizes the biological activity of structurally similar compounds:
| Compound Name | Analgesic Activity | Interaction Profile |
|---|---|---|
| 3,4-Dichloro-N-methylbenzamide | Moderate | D2 and serotonin receptor interaction |
| N-Methyl-1-(pyrrolidin-1-yl)cyclohexanecarboxamide | Low | Limited receptor interaction |
| U-47700 (related compound) | High | Strong MOR agonist properties |
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step chemical reactions that can be tailored based on desired yields and specific laboratory protocols. The presence of functional groups allows for further derivatization, enhancing its pharmacological profile.
Potential Applications
Given its biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for designing drugs targeting neurological conditions.
- Medicinal Chemistry : For developing novel therapeutic agents with improved efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide hydrochloride, and how can purity be validated?
- Methodology : Use a multi-step approach involving acylation of the cyclohexyl-pyrrolidine scaffold with 3,4-dichlorobenzoyl chloride under inert conditions. Purify intermediates via preparative HPLC (as in , where yields of 8–29% were achieved for structurally similar compounds). Validate purity using HPLC (≥98% purity threshold) and confirm stereochemistry via chiral chromatography or X-ray crystallography.
- Key Challenges : Low yields due to steric hindrance at the cyclohexyl-pyrrolidine moiety; use of protecting groups (e.g., Boc) may improve regioselectivity .
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Methodology : Store lyophilized powder under argon at –20°C to prevent hydrolysis of the benzamide bond. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis. Avoid prolonged exposure to light, as dichlorophenyl groups may undergo photodegradation .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the cyclohexyl and pyrrolidine groups.
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., GPCRs)?
- Methodology : Perform molecular docking (AutoDock Vina) using the cyclohexyl-pyrrolidine scaffold as a flexible ligand. Validate with MD simulations (AMBER) to assess binding stability. Compare results to experimental IC50 values from radioligand displacement assays. Address discrepancies by refining force field parameters for halogenated benzamides .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?
- Methodology :
- Assay Standardization : Use a reference antagonist (e.g., atropine for muscarinic receptors) to normalize inter-lab variability.
- Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, adjusting for covariates like cell line differences or buffer pH .
Q. How can structure-activity relationship (SAR) studies optimize the pyrrolidine-cyclohexyl scaffold for enhanced selectivity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing 3,4-dichloro with 3-F/4-CF3) and evaluate using:
- Functional Assays : cAMP accumulation or calcium flux for GPCR activity.
- Off-Target Profiling : Screen against kinase panels (DiscoverX) to identify selectivity cliffs. Corrogate SAR trends with electrostatic potential maps (DFT calculations) .
Q. What advanced analytical methods address batch-to-batch variability in enantiomeric excess?
- Methodology :
- Chiral SFC : Use amylose-based columns (e.g., Chiralpak IA-3) with supercritical CO2/ethanol mobile phase for rapid enantiomer separation.
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra to DFT-predicted spectra for absolute configuration confirmation .
Key Considerations
- Contradictions : Discrepancies in reported IC50 values may arise from differences in assay conditions (e.g., CHO vs. HEK293 cells). Replicate critical findings using orthogonal assays (e.g., SPR vs. functional assays) .
- Safety : Use fume hoods and PPE when handling hydrochloride salts to mitigate respiratory irritation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
